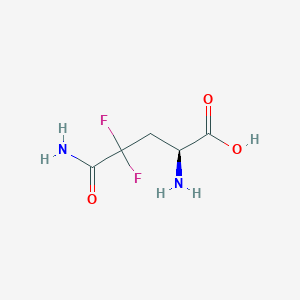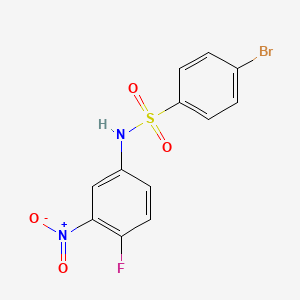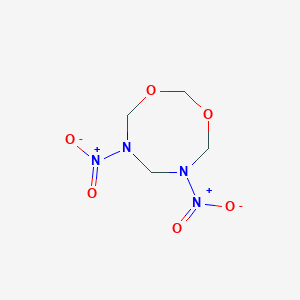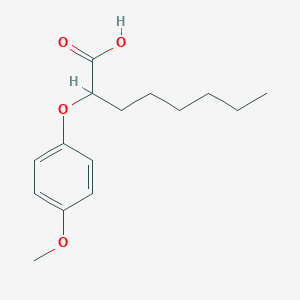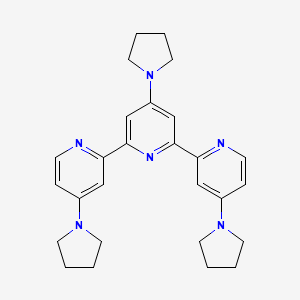
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine is a complex organic compound featuring multiple pyrrolidine and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine typically involves multi-step organic reactions. One common approach is the functionalization of preformed pyrrolidine rings, which can be achieved through various synthetic strategies . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as employing scalable techniques such as continuous flow chemistry.
化学反应分析
Types of Reactions
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce more saturated derivatives of the compound.
科学研究应用
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine has several applications in scientific research:
作用机制
The mechanism by which 4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine and pyridine rings can engage in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
4-pyrrolidinylpyridine: This compound shares the pyrrolidine and pyridine rings but lacks the additional pyrrolidinylpyridinyl groups.
2,6-bis(1,2,3-triazol-4-yl)pyridine: Another compound with a similar pyridine core but different substituents, used in coordination chemistry.
Uniqueness
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine is unique due to its multiple pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential pharmacological activities set it apart from simpler analogs .
属性
CAS 编号 |
474491-01-5 |
|---|---|
分子式 |
C27H32N6 |
分子量 |
440.6 g/mol |
IUPAC 名称 |
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C27H32N6/c1-2-12-31(11-1)21-7-9-28-24(17-21)26-19-23(33-15-5-6-16-33)20-27(30-26)25-18-22(8-10-29-25)32-13-3-4-14-32/h7-10,17-20H,1-6,11-16H2 |
InChI 键 |
IHCLGBZBKUZTCR-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC(=NC=C2)C3=CC(=CC(=N3)C4=NC=CC(=C4)N5CCCC5)N6CCCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)
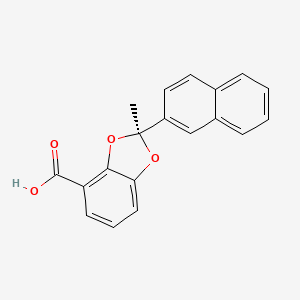
![1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-](/img/structure/B14254372.png)
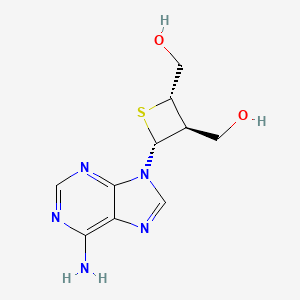

![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)


